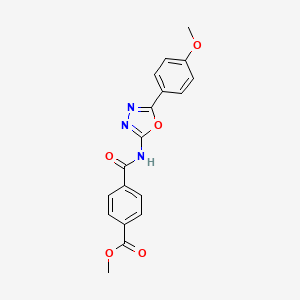

Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a benzoate ester group .

Synthesis Analysis

While the specific synthesis route for this compound is not available, similar compounds are often synthesized via condensation reactions or other types of organic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. The oxadiazole ring is a heterocycle that can participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Mesomorphic Behavior and Photoluminescence

A study focused on synthesizing and characterizing a series of 1,3,4-oxadiazole derivatives that include cholesteryl and methyl benzoates. These compounds, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates, exhibited unique mesomorphic behaviors, such as nematic and smectic A mesophases, and were studied for their photoluminescent properties, showing potential for applications in materials science (Han et al., 2010).

Chemosensor for Fluoride Ions

Novel anion sensors based on methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate and similar compounds were reported for their effectiveness in sensing fluoride ions through colorimetric changes. These findings suggest applications in environmental monitoring and chemical analysis (Ma et al., 2013).

Antibacterial Activity

Research has demonstrated the antibacterial efficacy of oxadiazole derivatives, including the structural characterization and biological evaluation of compounds with potential utility in medical applications. Notably, some derivatives showed significant activity against various bacterial strains, indicating their potential as antibacterial agents (Rai et al., 2009).

Corrosion Inhibition

1,3,4-oxadiazole derivatives were also studied for their corrosion inhibition properties on mild steel in sulfuric acid, revealing that these compounds can form protective layers on metal surfaces. Such properties indicate their applicability in industrial corrosion protection (Ammal et al., 2018).

Structural Characterization for Drug Development

The structural analysis of oxadiazole derivatives has been conducted to assess their potential as spacers in the development of angiotensin II receptor antagonists. This research contributes to the field of drug development by providing insights into the molecular structures conducive to therapeutic applications (Meyer et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-24-14-9-7-12(8-10-14)16-20-21-18(26-16)19-15(22)11-3-5-13(6-4-11)17(23)25-2/h3-10H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWZWNDOUPGBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580878.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)

![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)

![8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2580897.png)

![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)

![Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)